molecular formula C24H31N3O2 B12501302 (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole

Cat. No.: B12501302
M. Wt: 393.5 g/mol
InChI Key: QHQFGNKQMFAUOF-UHFFFAOYSA-N
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Description

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole is a complex organic compound characterized by its unique structure, which includes two oxazolyl groups and a dihydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dihydro-4-(tert-butyl)-2-oxazole with a suitable aldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as cyclization and reduction, to yield the final compound. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole: Similar compounds include other dihydroisoindole derivatives and oxazolyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

4-tert-butyl-2-[[3-[(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H31N3O2/c1-23(2,3)19-13-28-21(26-19)11-17-15-9-7-8-10-16(15)18(25-17)12-22-27-20(14-29-22)24(4,5)6/h7-12,19-20,25H,13-14H2,1-6H3

InChI Key

QHQFGNKQMFAUOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)(C)C)N2

Origin of Product

United States

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